ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a chloro substituent at position 4, a methyl group at position 5, and a sulfanylmethyl-cyanoethyl moiety at position 2. Thienopyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . This compound’s unique substituents—chloro (electron-withdrawing), methyl (steric modulation), and sulfanyl-cyanoethyl (polarizable, nucleophilic)—distinguish it from analogues. Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, leveraging methodologies reported for related thienopyrimidines .
Properties
IUPAC Name |
ethyl 4-chloro-2-(2-cyanoethylsulfanylmethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c1-3-20-14(19)11-8(2)10-12(15)17-9(18-13(10)22-11)7-21-6-4-5-16/h3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEFDGOIHWXLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CSCCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core is synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Cyanoethylthio Group: The cyanoethylthio group is added through a nucleophilic substitution reaction using 2-cyanoethylthiol.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Substitution Reactions at the Chloro Group
The chloro group at position 4 of the pyrimidine ring is highly susceptible to nucleophilic substitution. This reactivity is leveraged to synthesize derivatives with modified biological or physical properties.
Example: Amine Substitution
In a study using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (a structural analog), the chloro group was substituted with tetrahydro-2H-pyran-4-ylamine under mild conditions:
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Reagents : Tetrahydro-2H-pyran-4-ylamine hydrochloride, triethylamine
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Solvent : Tetrahydrofuran (THF)
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Conditions : Room temperature, 4 hours
This suggests that the target compound’s chloro group can similarly react with amines to form C–N bonds, enabling diversification of the pyrimidine scaffold.
Ester Hydrolysis
The ethyl ester at position 6 can be hydrolyzed to a carboxylic acid under acidic or basic conditions, facilitating further functionalization.
Example: Base-Catalyzed Hydrolysis
For the analog ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:
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Reagents : NaOH (1M)
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Solvent : Methanol/water
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Conditions : Room temperature, 3 hours
The resulting carboxylic acid is a key intermediate for synthesizing amides or other derivatives via coupling reactions.
Reactivity of the Cyanoethylthio Group
The –SCH2CH2CN substituent introduces potential for oxidation and reduction:
Oxidation to Sulfone
Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) can convert the thioether (–S–) to a sulfone (–SO2–):
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Example Reaction :
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Reagents : mCPBA
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Solvent : Dichloromethane (DCM)
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Conditions : 0°C to room temperature
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Expected Outcome : Increased polarity and stability of the sulfone derivative.
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Reduction of the Nitrile Group
The cyano (–CN) group can be reduced to an amine (–CH2NH2) using catalysts like Raney nickel or lithium aluminum hydride (LiAlH4):
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Example Reaction :
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Reagents : H2 gas, Raney nickel
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Conditions : High-pressure hydrogenation, 50–100°C
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Application : Generates primary amines for further bioconjugation.
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Nucleophilic Displacement at the Methylthio Group
The methylthio (–SMe) group on the thienopyrimidine core can undergo displacement with stronger nucleophiles (e.g., Grignard reagents):
Example: Thiol Exchange
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Reagents : Thiophenol, K2CO3
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Solvent : Dimethylformamide (DMF)
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Conditions : 80°C, 12 hours
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Outcome : Replacement of –SMe with –SPh, altering electronic properties.
Cyclization and Heterocycle Formation
The electron-deficient pyrimidine ring can participate in cycloaddition reactions. For example, heating with hydrazine derivatives forms fused pyrazolo-pyrimidine systems, as demonstrated in analogous syntheses .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. These compounds have shown promise as inhibitors of various kinases involved in cancer progression.
Case Study: Kinase Inhibition
A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant inhibitory effects on the activity of CDK2 and CDK4 kinases, which are critical in cell cycle regulation. The compound was synthesized and tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain thieno derivatives possess activity against a range of bacterial strains.
Case Study: Antimicrobial Testing
In vitro studies showed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both strains, suggesting its potential as a lead compound for antibiotic development .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives.
Key Reactions
- Formation of Thieno Ring : A thienopyrimidine framework is constructed via cyclization reactions.
- Chlorination : Introduction of the chloro group at the 4-position is achieved through electrophilic aromatic substitution.
- Sulfanylmethylation : The sulfanyl group is introduced via nucleophilic substitution with a suitable thiol derivative.
Derivative Exploration
Exploring derivatives of this compound can lead to enhanced biological activity or selectivity. Modifications at the methyl or cyano groups can be systematically varied to optimize pharmacological properties.
Drug Development
Given its promising biological activities, further development could focus on optimizing the pharmacokinetic properties of this compound. This includes assessing oral bioavailability, metabolic stability, and toxicity profiles.
Mechanistic Studies
Understanding the mechanism of action through which this compound exerts its effects on cellular pathways will be crucial for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, interfering with their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substituents
- Replacement with chloromethyl (as in ) increases electrophilicity, while dimethylaminomethyl () introduces basicity, altering reactivity in substitution reactions.
- Position 4 Effects: The chloro group in the target compound contrasts with amino () or aryl amino () substituents. Chloro groups typically enhance stability and direct further functionalization (e.g., Suzuki couplings), whereas amino groups enable hydrogen bonding in biological targets .
Physical and Spectral Properties
Table 2: Comparative Physical Properties
- Melting Points: Aryl amino substituents (e.g., 4-chlorophenylamino in ) increase melting points due to enhanced π-stacking, while alkyl groups (e.g., ethyl in ) lower them.
- Spectroscopy: The target compound’s cyano group (~2200 cm⁻¹ in IR) and sulfanyl moiety (~1250 cm⁻¹) differentiate it from analogues lacking these features .
Biological Activity
Ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article examines its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈ClN₃O₂S
- Molecular Weight : 315.83 g/mol
Antimicrobial Activity
Several studies have evaluated the antimicrobial effects of similar thieno[2,3-d]pyrimidine derivatives. For instance, compounds with structural similarities exhibited significant inhibitory effects against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4b | E. faecalis | 20 |
| 8c | E. coli | 18 |
| 6b | B. subtilis | 22 |
The above results indicate that derivatives of thieno[2,3-d]pyrimidines can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
Research has shown that thieno[2,3-d]pyrimidine derivatives possess anticancer properties. A study involving similar compounds demonstrated their effectiveness against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These findings highlight the potential of these compounds as chemotherapeutic agents, particularly in targeting colon and breast cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specific derivatives have shown significant inhibition against acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase (AChE) | 85% |
| Urease | 78% |
Such enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antimicrobial Study : A recent study synthesized several thieno[2,3-d]pyrimidine derivatives and tested their antimicrobial activity using the disc diffusion method. The results indicated that certain compounds had strong antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies were conducted on various cancer cell lines using thieno[2,3-d]pyrimidine derivatives. The results showed promising anticancer activity with specific compounds exhibiting low IC50 values against colon carcinoma cells .
Q & A
Q. How can AI accelerate the discovery of derivatives with enhanced bioactivity?
- Methodological Answer : Train neural networks on structure-activity relationship (SAR) datasets. Use generative adversarial networks (GANs) to propose novel substituents. Validate via high-throughput screening (HTS) and docking studies. ICReDD’s end-to-end automation frameworks enable rapid synthesis and testing of AI-generated candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
